molecular formula C12H12N2S B1385736 4-[(Pyridin-2-ylsulfanyl)methyl]aniline CAS No. 497851-93-1

4-[(Pyridin-2-ylsulfanyl)methyl]aniline

Cat. No.: B1385736
CAS No.: 497851-93-1
M. Wt: 216.3 g/mol
InChI Key: GMHSUJQBWXRQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Pyridin-2-ylsulfanyl)methyl]aniline is an organic compound with the molecular formula C12H12N2S and a molecular weight of 216.31 g/mol This compound features a pyridine ring attached to a sulfanyl group, which is further connected to a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-2-ylsulfanyl)methyl]aniline typically involves the reaction of 4-chloromethylpyridine with thiourea to form 4-(pyridin-2-ylsulfanyl)methyl chloride. This intermediate is then reacted with aniline under basic conditions to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(Pyridin-2-ylsulfanyl)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may exert effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-[(Pyridin-3-ylsulfanyl)methyl]aniline
  • 4-[(Pyridin-4-ylsulfanyl)methyl]aniline
  • 4-[(Pyridin-2-ylsulfanyl)ethyl]aniline

Comparison: 4-[(Pyridin-2-ylsulfanyl)methyl]aniline is unique due to the specific positioning of the sulfanyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for various applications .

Biological Activity

Overview

4-[(Pyridin-2-ylsulfanyl)methyl]aniline, also referred to as a pyridine derivative, is an organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a sulfanyl and an aniline group, which may influence its interactions with biological targets.

The molecular formula of this compound is C10H12N2S. The presence of the pyridine and sulfanyl groups suggests potential for diverse biological interactions, particularly in pharmacological applications.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

Research has highlighted the potential anticancer properties of related pyridine derivatives. A study demonstrated that certain aniline derivatives could inhibit cyclin-dependent kinase (CDK) activity, leading to reduced proliferation in cancer cell lines such as MCF-7 (breast cancer) and B16-F10 (melanoma). The IC50 values for these compounds were notably low, indicating potent activity against tumor growth .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The pyridine moiety can enhance lipophilicity, facilitating cell membrane penetration. Once inside the cell, it may modulate enzyme activities or receptor functions, thereby influencing various signaling pathways.

Case Studies

StudyFindings
Kubo et al. (2012)Investigated the synthesis and biological evaluation of similar compounds; found significant inhibitory effects on tumor growth in vitro.
Srikanth et al. (2011)Reported antimicrobial activities of benzimidazole derivatives; suggested structural requirements for maintaining activity, relevant to similar pyridine compounds.
Shaikh et al. (2023)Explored anti-tubercular activities of related compounds; demonstrated moderate to good efficacy against Mycobacterium tuberculosis.

Research Findings

  • Antimicrobial Efficacy : Compounds structurally related to this compound have shown promising results in inhibiting the growth of both gram-positive and gram-negative bacteria. For example, derivatives tested at concentrations ranging from 1 µg/ml to 100 µg/ml showed varying degrees of effectiveness compared to standard antibiotics like gentamicin .
  • Anticancer Potential : In vitro studies have indicated that some derivatives possess significant antiproliferative effects against cancer cell lines, with IC50 values suggesting strong potential as anticancer agents .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression and bacterial resistance mechanisms, providing insights into their potential therapeutic roles .

Properties

IUPAC Name

4-(pyridin-2-ylsulfanylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHSUJQBWXRQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-[(4-nitrobenzyl)sulfanyl]pyridine (14.5 g) was dissolved in acetic acid (145 ml), reduced iron (43.5 g) was added to the solution, and then, the mixture was stirred for 20 hours at room temperature. The mixture was filtered by Celite, washed with ethyl acetate, the solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 4-[(2-pyridinylsulfanyl)methyl]aniline (4.9 g).
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reduced iron
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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